
2-Bromo-3-(4-hydroxybutyl)benzyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(4-hydroxybutyl)benzyl acetate is an organic compound with the molecular formula C13H17BrO3 and a molecular weight of 301.17628 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxybutyl group, and an acetate group attached to a benzyl ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
The synthesis of 2-Bromo-3-(4-hydroxybutyl)benzyl acetate involves several steps. One common method includes the bromination of 3-(4-hydroxybutyl)benzyl acetate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process.
化学反応の分析
2-Bromo-3-(4-hydroxybutyl)benzyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group results in the formation of a ketone or aldehyde, while reduction of the bromine atom yields the corresponding hydrocarbon .
科学的研究の応用
2-Bromo-3-(4-hydroxybutyl)benzyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 2-Bromo-3-(4-hydroxybutyl)benzyl acetate involves its interaction with specific molecular targets. The bromine atom and hydroxybutyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can modulate various biological pathways and processes, making the compound useful for studying cellular mechanisms .
類似化合物との比較
2-Bromo-3-(4-hydroxybutyl)benzyl acetate can be compared with other similar compounds, such as:
2-Bromo-3-(4-hydroxybutyl)benzyl alcohol: This compound has a similar structure but lacks the acetate group. It is less reactive in certain chemical reactions due to the absence of the ester functionality.
2-Bromo-3-(4-hydroxybutyl)benzyl chloride: This compound has a chloride atom instead of an acetate group. It is more reactive in nucleophilic substitution reactions but may have different biological properties.
2-Bromo-3-(4-hydroxybutyl)benzyl ether: This compound has an ether linkage instead of an acetate group.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H17BrO3 |
|---|---|
分子量 |
301.18 g/mol |
IUPAC名 |
[2-bromo-3-(4-hydroxybutyl)phenyl]methyl acetate |
InChI |
InChI=1S/C13H17BrO3/c1-10(16)17-9-12-7-4-6-11(13(12)14)5-2-3-8-15/h4,6-7,15H,2-3,5,8-9H2,1H3 |
InChIキー |
VKWGQNOMJNYBCY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=CC=CC(=C1Br)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


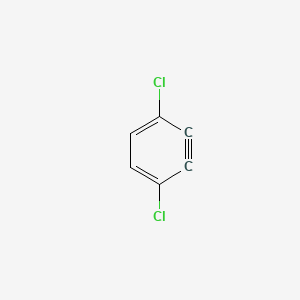
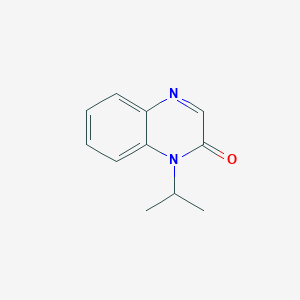
![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)

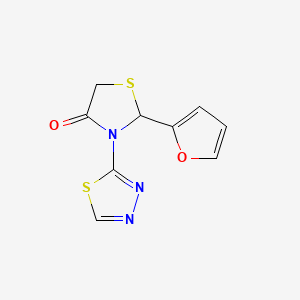
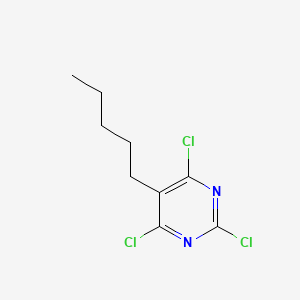
![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)
![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)

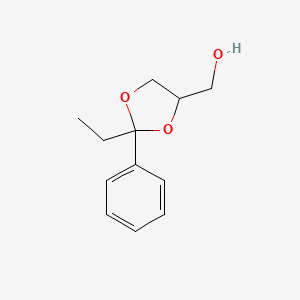
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
